N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-methylphenoxy)acetamide typically involves the following steps:
Synthesis of 2-amino-1,3-benzothiazole: This is achieved by the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Acylation: The 2-amino-1,3-benzothiazole is then acylated with 4-chlorobenzoyl chloride to form N-(4-chlorophenyl)-2-(1,3-benzothiazol-2-yl)acetamide.
Etherification: The final step involves the reaction of N-(4-chlorophenyl)-2-(1,3-benzothiazol-2-yl)acetamide with 4-methylphenol in the presence of a base to yield this compound
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-methylphenoxy)acetamide has been studied for various scientific research applications, including:
Antibacterial Activity: The compound has shown promising activity against Gram-positive and Gram-negative bacterial strains, making it a potential candidate for the development of new antibacterial agents.
Anticancer Activity: Benzothiazole derivatives, including this compound, have been investigated for their anticancer properties.
Antioxidant Activity: The compound has been studied for its antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and survival.
Inducing Apoptosis: In cancer cells, the compound can induce apoptosis (programmed cell death) by activating specific signaling pathways.
Scavenging Free Radicals: The compound’s antioxidant activity involves scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-methylphenoxy)acetamide can be compared with other benzothiazole derivatives, such as:
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: This compound has similar antibacterial and anticancer properties but differs in its substitution pattern.
4-(1,3-benzothiazol-2-yl)-benzoyl-1H-pyrazole: This derivative has been studied for its cytotoxicity against breast cancer cells.
N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides: These compounds have shown antidiabetic activity.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2S/c1-14-6-9-16(10-7-14)27-13-21(26)24-15-8-11-18(23)17(12-15)22-25-19-4-2-3-5-20(19)28-22/h2-12H,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHHGCKABIGMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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